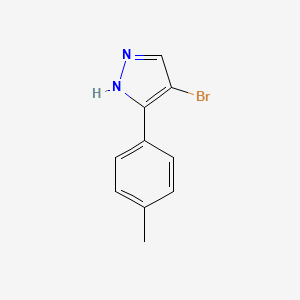

4-Bromo-5-(p-tolyl)-1H-pyrazole

Description

Foundational Significance of Pyrazole (B372694) Heterocycles in Synthetic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic synthesis. Its unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding and act as ligands for metals make it a versatile scaffold. nih.gov Pyrazole derivatives are integral to the development of a wide array of compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. nih.govnih.gov The stability of the pyrazole ring, coupled with its susceptibility to functionalization at various positions, allows for the creation of a vast library of molecules with tailored properties.

The synthesis of the pyrazole core is well-established, with methods like the Knoevenagel condensation of β-dicarbonyl compounds with hydrazines being a common strategy. This accessibility has further fueled its widespread use in synthetic endeavors. The pyrazole moiety is a key component in numerous commercial drugs, highlighting its importance in medicinal chemistry.

The Role of Halogenated Pyrazole Derivatives in Chemical Synthesis and Design

The introduction of a halogen atom, such as bromine, onto the pyrazole scaffold significantly enhances its synthetic utility. Halogenated pyrazoles, particularly brominated derivatives, are valuable intermediates in cross-coupling reactions. nih.gov The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up avenues for the synthesis of complex, highly functionalized pyrazole derivatives that would be difficult to access through other means.

Research Motivations for Investigating 4-Bromo-5-(p-tolyl)-1H-pyrazole

The specific compound, this compound (CAS Number: 1116093-45-8), combines the key features of a pyrazole core, a synthetically useful bromo substituent, and an aryl group (p-tolyl). This combination makes it a molecule of significant interest for several research applications.

The primary motivation for its investigation lies in its potential as a versatile building block in medicinal chemistry and materials science. The bromo group at the 4-position serves as a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The p-tolyl group at the 5-position can also influence the compound's biological activity and physical properties.

Research into structurally related 4-bromo-5-aryl-1H-pyrazoles has indicated potential anticancer activities. nih.govtandfonline.com For instance, various substituted pyrazoles have been investigated for their inhibitory effects on specific cancer cell lines. tandfonline.com The structural motif of an aryl group at the 5-position of a pyrazole ring is a common feature in molecules with reported biological activities. Therefore, this compound is a logical target for synthesis and biological screening in the quest for new therapeutic agents.

Moreover, the tolyl group provides a site for further functionalization, and its electronic and steric properties can be fine-tuned to optimize interactions with biological targets. The investigation of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the pyrazole class of compounds.

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its structure and data for related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | nih.gov |

| Molecular Weight | 237.10 g/mol | Inferred |

| CAS Number | 1116093-45-8 | |

| Appearance | Likely a solid at room temperature | Inferred |

Spectroscopic Data Overview (Predicted/Inferred)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the pyrazole ring proton, the tolyl aromatic protons, and the tolyl methyl protons. The chemical shifts would be influenced by the bromine and tolyl substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the tolyl group. The carbon attached to the bromine atom would show a characteristic shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) | Absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole ring, and C-Br stretching. |

Properties

IUPAC Name |

4-bromo-5-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRBWMSEHFZTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674949 | |

| Record name | 4-Bromo-5-(4-methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116093-45-8 | |

| Record name | 4-Bromo-5-(4-methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 5 P Tolyl 1h Pyrazole

Established and Emerging Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole ring is the foundational step in the synthesis. Both well-established and novel methods are utilized, chosen for their efficiency, substrate scope, and control over the substitution pattern of the final product.

Cyclocondensation is a cornerstone of pyrazole synthesis, most notably through the Knorr pyrazole synthesis. This widely used method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of the reaction, which determines the final substitution pattern, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

For the synthesis of a 5-(p-tolyl) substituted pyrazole, a suitable starting material would be a 1,3-dicarbonyl compound bearing a p-tolyl group. For instance, the condensation of a β-ketoester containing a p-tolyl moiety with hydrazine would be a direct route to the 5-(p-tolyl)-1H-pyrazole core, which can then be subjected to subsequent bromination. nih.gov Another variation involves the cyclocondensation of α,β-unsaturated ketones (vinyl ketones) with hydrazines. This reaction initially forms a pyrazoline, which is then oxidized in situ to the corresponding pyrazole. nih.gov

| Cyclocondensation Starting Materials | Intermediate | Product | Key Features |

| 1,3-Dicarbonyl Compound + Hydrazine | Hydrazone | Substituted Pyrazole | Foundational method (Knorr Synthesis), regioselectivity is a key consideration. nih.govnih.gov |

| α,β-Unsaturated Ketone + Hydrazine | Pyrazoline | Substituted Pyrazole | Requires an oxidation step to form the aromatic pyrazole ring. nih.govorganic-chemistry.org |

| Diethyl Oxalate/Ketone + Arylhydrazine | Diketoester | 1,3,5-Substituted Pyrazole | In situ generation of the 1,3-dicarbonyl equivalent from simpler starting materials. nih.gov |

This table provides an overview of common starting materials and features of cyclocondensation reactions for pyrazole synthesis.

Multicomponent reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex molecules like substituted pyrazoles in a single step. These reactions combine three or more starting materials in one pot, offering advantages in terms of atom economy, reduced waste, and operational simplicity. beilstein-journals.orgrsc.org

A common MCR strategy for pyrazoles involves the condensation of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org For instance, a three-component reaction between p-tolualdehyde, a β-ketoester, and hydrazine could potentially be adapted to form the desired pyrazole scaffold. Another powerful approach is the [3+2] cycloaddition of in situ generated diazo compounds or nitrile imines with suitable dipolarophiles like alkynes. rsc.orgnih.gov More recently, photocatalytic three-component reactions have been developed, for example, reacting enaminones, hydrazines, and a bromine source like tetrabromomethane (CBr₄) to directly yield 4-bromo-substituted pyrazoles with high regioselectivity. organic-chemistry.org This method combines pyrazole formation and C-4 bromination in a single, efficient process under mild conditions. organic-chemistry.org

| Multicomponent Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Three-component Condensation | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles beilstein-journals.org |

| Three-component Condensation | Enaminones, Benzaldehyde, Hydrazine | Ammonium Acetate (B1210297) / Water | Polyfunctionalized Pyrazoles longdom.org |

| [3+2] Cycloaddition | Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Cs₂CO₃ / DMF | 3,4,5-Trisubstituted Pyrazoles rsc.org |

| Photocatalytic Three-component Cascade | Enaminones, Hydrazines, CBr₄ | fac-Ir(ppy)₃ / Acetonitrile (B52724) | 4-Bromo-substituted Pyrazoles organic-chemistry.org |

This interactive table summarizes various multicomponent strategies for synthesizing substituted pyrazoles, highlighting the reactants and conditions used.

Regioselective Bromination Protocols for C-4 Position Functionalization

Introducing a bromine atom specifically at the C-4 position of the pyrazole ring is a critical step. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but controlling the position of substitution is paramount.

Direct electrophilic bromination is the most straightforward method for functionalizing the pyrazole ring. The C-4 position is generally the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. reddit.com Common brominating agents such as N-Bromosuccinimide (NBS) are frequently used, often in solvents like acetonitrile or acetic acid, to achieve selective C-4 bromination. researchgate.netmdpi.com The reaction conditions can be optimized to favor monobromination over the formation of di- or poly-brominated products. researchgate.net

In some cases, elemental bromine (Br₂) can be used, particularly for the oxidation of an intermediate pyrazoline to a pyrazole, which can sometimes be accompanied by ring bromination. organic-chemistry.orggoogle.com However, using Br₂ can lead to side reactions, and milder reagents like NBS are often preferred for the selective bromination of a pre-formed pyrazole ring. nih.gov Oxidative bromination systems, using a bromide source like LiBr in the presence of an oxidant, also provide an effective means for the aromatic bromination of heterocycles. researchgate.net

| Brominating Agent | Typical Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Acetonitrile or Acetic Acid | High regioselectivity for the C-4 position, mild conditions. researchgate.netmdpi.com |

| Bromine (Br₂) | Various solvents | Can be used but may lead to over-bromination or side reactions. google.comnih.gov |

| LiBr / Oxidant (e.g., BF₃⋅Et₂O, O₂) | DMSO | Aerobic oxidative bromination, good functional group tolerance. researchgate.net |

This data table outlines common reagents and conditions for the direct bromination of pyrazole cores.

Orthogonal synthesis provides a strategic advantage by introducing a bromine atom that can be used in subsequent cross-coupling reactions without interfering with other functional groups. An orthogonal strategy might involve starting with a precursor that already contains the bromine atom in the correct position.

One such approach uses a building block like 4-bromo-2,6-difluoropyridine. nih.gov In this strategy, the highly reactive fluorine atoms can be selectively substituted in a stepwise manner with nucleophiles, such as a pyrazole anion, while the less reactive bromine atom at the 4-position remains untouched. This bromine atom is then available for a final-step functionalization, such as a Suzuki or Sonogashira cross-coupling reaction, allowing for the late-stage introduction of diverse substituents. nih.gov While not a direct synthesis of the target molecule, this principle of using a pre-brominated, selectively reactive scaffold illustrates an orthogonal approach to incorporating bromine for further diversification.

Installation of the p-Tolyl Moiety into Pyrazole Architectures

The p-tolyl group can be introduced either during the formation of the pyrazole ring or through the functionalization of a pre-existing pyrazole core.

One of the most direct methods is to incorporate the p-tolyl group into one of the starting materials for cyclocondensation or multicomponent reactions. For example, using a p-tolyl-substituted 1,3-dicarbonyl compound in a Knorr-type synthesis or using p-tolualdehyde in a multicomponent reaction would directly install the p-tolyl group at the desired position. nih.govorgsyn.org A specific three-component reaction of a hydrazone with 4-methyl-β-nitrostyrene has been used to produce a 5-p-tolyl-1H-pyrazole derivative. orgsyn.org

Alternatively, modern cross-coupling reactions provide powerful tools for attaching the p-tolyl group to a pre-functionalized pyrazole. For instance, a pyrazole bearing a halogen (e.g., iodine or bromine) at the C-5 position can undergo a Suzuki-Miyaura cross-coupling reaction with p-tolylboronic acid. nih.gov Similarly, an Ullmann coupling reaction can be employed to couple a pyrazole with an aryl halide, such as an iodo- or bromo-p-tolyl derivative, although this is more commonly used for N-arylation. mdpi.com Transition-metal-catalyzed C-H activation is an emerging strategy that allows for the direct coupling of an aryl group to a C-H bond of the pyrazole ring, offering a highly efficient and atom-economical route. rsc.org

Innovations in Sustainable Pyrazole Synthesis

The development of sustainable synthetic methods for pyrazole derivatives, including 4-bromo-5-(p-tolyl)-1H-pyrazole, has become a significant focus in modern organic chemistry. researchgate.net These innovations aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov Key advancements include the adoption of energy-efficient techniques like microwave-assisted synthesis and mechanochemistry, as well as the use of environmentally benign solvents and novel catalytic systems. researchgate.netnih.govrsc.org

Microwave-Assisted and Mechanochemical Reaction Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inshd-pub.org.rs The application of microwave irradiation in the synthesis of pyrazole derivatives has been shown to be highly effective. rsc.orgrasayanjournal.co.in This technique significantly reduces reaction times while maintaining moderate temperatures, which is a key aspect of its high efficiency. rsc.org For instance, the synthesis of various pyrazole derivatives that would typically require hours of refluxing under conventional conditions can often be completed in a matter of minutes using microwave heating. rasayanjournal.co.ingsconlinepress.com This rapid and efficient heating eliminates the need for external heat sources and can sometimes proceed without a catalyst, further enhancing its green credentials. rasayanjournal.co.in

Mechanochemistry, another innovative approach, involves conducting chemical reactions in the solid state through grinding or milling, often in the absence of a solvent. researchgate.netrsc.org This solvent-free method is highly favorable from a sustainability perspective, as it eliminates the use of potentially toxic organic solvents and reduces waste. researchgate.nettandfonline.com Mechanochemical activation provides energy to the reaction through mechanical force, which can lead to shorter reaction times and high yields. researchgate.net While less common than microwave-assisted methods for pyrazole synthesis, mechanochemistry offers distinct advantages in sustainability and has been successfully applied to reactions like the chlorination of pyrazoles. rsc.orgrsc.org

The table below illustrates a comparison between conventional and innovative synthetic techniques for pyrazole synthesis, highlighting the typical advantages of microwave-assisted methods.

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours | Minutes rasayanjournal.co.ingsconlinepress.com |

| Energy Consumption | High | Low researchgate.net |

| Solvent Requirement | Often requires large volumes of organic solvents tandfonline.com | Reduced solvent volume or solvent-free arkat-usa.org |

| Yield | Variable, often lower | Generally higher rasayanjournal.co.in |

| Catalyst | Often required | Can sometimes be avoided rasayanjournal.co.in |

Environmentally Benign Solvent Systems and Catalytic Methods

The shift towards green chemistry has emphasized the use of environmentally friendly solvents and efficient catalytic systems to replace hazardous reagents and improve reaction conditions. researchgate.net Water has gained prominence as a versatile, inexpensive, and non-toxic solvent for organic reactions, including the synthesis of pyrazoles. researchgate.netthieme-connect.com Multicomponent reactions for pyrazole synthesis have been successfully carried out in aqueous media, often resulting in excellent yields and simplified purification processes. researchgate.net Other green solvent alternatives include deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that are often biodegradable and have low toxicity. researchgate.net

In conjunction with green solvents, the development of novel catalysts is crucial for sustainable synthesis. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netrsc.org A variety of catalysts have been employed for pyrazole synthesis, including:

Metal-based catalysts: Nickel-based heterogeneous catalysts have been used for one-pot pyrazole synthesis at room temperature. researchgate.net Copper-promoted aerobic oxidative cycloadditions also provide a route to substituted pyrazoles. organic-chemistry.org

Solid acid catalysts: Materials like silica-supported sulfuric acid and clays (B1170129) (montmorillonite K10) have been used to catalyze pyrazole formation. thieme-connect.com

Nanocatalysts: Recently, novel nanocatalysts, such as copper immobilized on modified layered double hydroxides, have demonstrated high activity and selectivity in the synthesis of 5-amino-1H-pyrazole derivatives in an eco-friendly water/ethanol solvent system. rsc.org These catalysts can be reused for several cycles without significant loss of activity. rsc.org

Organocatalysts: Simple organic molecules can also act as catalysts. For example, tetrabutylammonium (B224687) bromide has been used to facilitate pyrazole synthesis under solvent-free conditions. tandfonline.com

The following table summarizes various green catalytic systems used in pyrazole synthesis.

| Catalyst System | Solvent | Key Advantages |

| NaPTS | Water | Short reaction time, excellent yield, use of a green solvent. researchgate.net |

| Nickel-based heterogeneous catalyst | Room Temperature | Enables one-pot synthesis, environmentally friendly. researchgate.net |

| CeO2/SiO2 | Water | Heterogeneous Lewis acid, good yields for multicomponent reactions. thieme-connect.com |

| Tetrabutylammonium Bromide (TBAB) | Solvent-free | Inexpensive, efficient, catalyst can be recovered and reused. tandfonline.com |

| LDH@PTRMS@DCMBA@CuI | H2O/EtOH | Reusable nanocatalyst, excellent yields, short reaction times. rsc.org |

Strategies for Further Functionalization of this compound

The this compound molecule serves as a versatile building block for creating more complex chemical structures due to the reactivity of the bromine atom on the pyrazole ring. The functionalization of this scaffold primarily involves reactions that substitute the bromine atom or utilize it as a handle for carbon-carbon bond formation. researchgate.net

Key functionalization strategies include:

Nucleophilic Substitution Reactions: The bromine atom at the C4 position of the pyrazole ring can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides, leading to the synthesis of novel pyrazole derivatives with potentially different chemical and biological properties.

Palladium-Catalyzed Coupling Reactions: The bromo-pyrazole core is an excellent substrate for transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves coupling the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming a new carbon-carbon bond, allowing for the introduction of various aryl or vinyl substituents at the C4 position.

Heck Reaction: In this reaction, the bromo-pyrazole is coupled with an alkene under palladium catalysis to form a substituted alkene, further diversifying the accessible structures.

Copper-Catalyzed Coupling Reactions: In addition to palladium, copper catalysts are also effective for certain transformations. Copper-catalyzed C-N coupling reactions, for instance, are particularly useful for introducing alkylamino groups onto the pyrazole ring, complementing the scope of palladium-catalyzed aminations. researchgate.net

The choice between palladium and copper catalysis can be complementary; for example, palladium catalysts might be more suitable for coupling with aromatic amines, while copper catalysts may be favored for alkylamines. researchgate.net These functionalization reactions are crucial for creating libraries of pyrazole-based compounds for various applications, including drug discovery. researchgate.net

Structural Elucidation and Characterization of 4 Bromo 5 P Tolyl 1h Pyrazole

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of a compound in both solution and solid states. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of the connectivity and electronic environment of 4-Bromo-5-(p-tolyl)-1H-pyrazole.

Advanced NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the arrangement of atoms and the electronic environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the tolyl group protons, and the N-H proton of the pyrazole. The tolyl group would present as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, and a singlet for the methyl protons. The pyrazole C3-H proton would appear as a singlet, and the N-H proton would also be a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would display signals for the two distinct carbons of the pyrazole ring, the four carbons of the tolyl ring (with two showing higher intensity due to symmetry), and the methyl carbon of the tolyl group. The carbon atom attached to the bromine (C4) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Multinuclear NMR, such as ¹⁵N NMR, could also be employed to provide further insight into the electronic structure of the pyrazole ring, distinguishing it from other isomers. For instance, in related pyrazole structures, distinct ¹⁵N NMR signals help differentiate between isomers.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole N-H | 12.0 - 14.0 | Singlet (broad) |

| Aromatic (Tolyl) | 7.2 - 7.5 | Multiplet |

| Pyrazole C3-H | 7.6 - 7.8 | Singlet |

| Methyl (Tolyl) | 2.3 - 2.5 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C3 | 135 - 140 |

| Pyrazole C4 | 90 - 95 |

| Tolyl (quaternary) | 130 - 140 |

| Tolyl (CH) | 125 - 130 |

| Methyl (Tolyl) | 20 - 25 |

Note: The chemical shift values are estimates based on general principles of NMR spectroscopy and data for analogous pyrazole structures. Actual experimental values may vary.

Vibrational (IR) Spectroscopy: Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of 500-600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉BrN₂), the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrazole) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Note: The IR absorption values are estimates based on characteristic functional group frequencies.

X-ray Crystallographic Analysis of Solid-State Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

| Parameter | Expected Value |

| Pyrazole Ring | Planar |

| Dihedral Angle (Pyrazole - Tolyl) | Non-coplanar |

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-N Bond Lengths (ring) | ~1.32 - 1.38 Å |

| N-N Bond Length (ring) | ~1.35 Å |

Note: The bond lengths are estimates based on data from related pyrazole structures.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

A key feature in the crystal packing of pyrazole-containing compounds is the presence of hydrogen bonding involving the pyrazole N-H group as a donor and a nitrogen atom of an adjacent pyrazole ring as an acceptor. In many 4-halogenated-1H-pyrazoles, these interactions lead to the formation of supramolecular assemblies such as dimers, trimers, or catemers (chains). For this compound, it is highly probable that the molecules would be linked by N-H···N hydrogen bonds, forming centrosymmetric dimers or extended chains. The specific motif would depend on the steric influence of the bulky p-tolyl group. In related systems, N-H···N hydrogen bonds are prevalent and are a key factor in the assembly of the molecules. The geometry of these hydrogen bonds, including the D-H···A distance and angle, would be precisely determined from the crystallographic data.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| Hydrogen Bond | Pyrazole N-H | Pyrazole N | 2.8 - 3.0 |

| π-π Stacking | Tolyl Ring | Tolyl/Pyrazole Ring | 3.3 - 3.8 |

Note: The interaction distances are estimates based on data from related pyrazole structures.

Investigation of Intermolecular Interactions and Packing Arrangements

Halogen Bonding and π-Stacking Interactions

The molecular structure of this compound, featuring a bromine atom, a pyrazole ring, and a p-tolyl group, suggests the potential for significant non-covalent interactions, specifically halogen bonding and π-stacking, which are crucial in dictating its solid-state packing and crystal engineering applications.

π-Stacking Interactions: The presence of two aromatic systems, the pyrazole ring and the p-tolyl group, makes π-stacking interactions a highly probable feature in the crystal structure of this compound. These interactions involve the face-to-face or edge-to-face stacking of aromatic rings, contributing to crystal stability. In pyrazole derivatives, π-π stacking is a common motif. For example, studies on energetic N-nitramino/N-oxyl-functionalized pyrazoles have shown that π-π stacking of the pyrazole backbones can be effectively tailored nih.gov. Similarly, analysis of dihydropyrazolyl-thiazole-coumarin hybrids revealed recurrent π-stacking motifs as a key stabilizing feature rsc.org. The p-tolyl group in this compound could engage in π-stacking with either the pyrazole or another p-tolyl ring from an adjacent molecule, leading to layered or herringbone packing arrangements in the solid state.

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Although a specific Hirshfeld analysis for this compound is not available, studies on analogous brominated and phenyl-substituted pyrazoles provide a clear indication of what such an analysis would likely reveal.

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. For bromophenyl-containing pyrazole derivatives, intense red spots on the dnorm surface typically indicate C—H···O hydrogen bonds and C—H···Br contacts nih.gov.

The 2D fingerprint plot is derived from the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). This plot provides a quantitative summary of the different types of intermolecular contacts. For pyrazole derivatives, the major contributions to the crystal packing are often from H···H, O···H, and C···H contacts nih.govtandfonline.comas-proceeding.com.

Based on the analysis of a related compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, the expected contributions to the Hirshfeld surface for this compound would be dominated by specific contacts nih.gov. The table below illustrates a hypothetical breakdown of these interactions based on findings for similar structures.

Table 1: Predicted Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface for this compound (based on analogous compounds)

| Intermolecular Contact | Predicted Contribution (%) | Characteristics on Fingerprint Plot |

| H···H | ~35-40% | Widely scattered points of high density due to the high abundance of hydrogen atoms. nih.gov |

| C···H/H···C | ~10-15% | Appears as wing-like shapes on the plot. |

| Br···H/H···Br | ~10-15% | Symmetrical broad wings with a tip at approximately dᵢ + dₑ ≈ 3.1 Å. nih.gov |

| N···H/H···N | ~5-10% | Sharp spikes, characteristic of hydrogen bonding. |

| C···C | ~3-5% | Indicates π-π stacking, often appearing as complementary spots on the shape index surface. researchgate.net |

Tautomeric Equilibrium and Isomeric Characterization of this compound

For N-unsubstituted pyrazoles like this compound, the phenomenon of prototropic tautomerism is fundamental. This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to an equilibrium between two tautomeric forms.

In the case of an asymmetrically substituted pyrazole such as this, two distinct tautomers can exist: This compound and 4-Bromo-3-(p-tolyl)-1H-pyrazole .

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the physical state (solid or solution). Experimental and theoretical studies on 3(5)-phenylpyrazoles have shown that the equilibrium often favors the tautomer where the phenyl group is at the 3-position fu-berlin.de. This preference is attributed to electronic and steric factors. In the solid state, it is common for one tautomer to be exclusively present, a phenomenon known as tautomeric fixation nih.gov. For 4-bromo-3-phenylpyrazole, X-ray crystallography has confirmed the presence of a single tautomer in the crystal lattice fu-berlin.de.

In solution, particularly in solvents like DMSO-d₆, a rapid proton exchange between the N1 and N2 atoms often occurs. This rapid exchange can lead to the observation of averaged signals in NMR spectroscopy, where the C3 and C5 positions become chemically equivalent on the NMR timescale nih.gov. Low-temperature NMR studies are often required to slow down this exchange and allow for the observation and quantification of the individual tautomers fu-berlin.de.

Theoretical and Computational Chemistry of 4 Bromo 5 P Tolyl 1h Pyrazole

Density Functional Theory (DFT) Applications in Molecular and Electronic Structure

DFT has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives. eurasianjournals.com It is widely used to calculate the geometric and electronic properties of molecules, providing a robust framework for understanding their intrinsic characteristics. nih.gov For 4-Bromo-5-(p-tolyl)-1H-pyrazole, DFT calculations would begin with the optimization of its molecular geometry to find the lowest energy structure. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) or TZVP for accurate results in pyrazole systems. sci-hub.sederpharmachemica.comnih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For a molecule like this compound, the HOMO is typically distributed over the electron-rich regions of the pyrazole and p-tolyl rings, while the LUMO is often localized across the pyrazole ring and the electron-withdrawing bromine atom. These calculations help in predicting how the molecule will interact with other chemical species. bhu.ac.inresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Substituted Pyrazole Derivative Note: This table presents typical values for a related pyrazoline derivative as found in the literature, illustrating the type of data obtained from DFT calculations. researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.123 |

| LUMO Energy | -1.987 |

| Energy Gap (ΔE) | 4.136 |

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a well-established approach for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Benchmark studies show that functionals like WP04 and ωB97X-D can yield predictions with high accuracy when appropriate basis sets and solvent models are used. mdpi.comnsf.gov Comparing calculated shifts for candidate structures with experimental data is a common practice to confirm molecular structures. nih.govnih.gov The accuracy of these predictions can be high, with root-mean-square deviations for ¹H shifts often below 0.2 ppm. mdpi.com

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be computed using DFT. derpharmachemica.com The calculated wavenumbers are often scaled by a factor (e.g., 0.965) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov This analysis allows for the assignment of specific vibrational modes to functional groups within the molecule, such as N-H stretching, C=N stretching, and ring deformations of the pyrazole core. derpharmachemica.comresearchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyrazole Derivative Note: This table shows representative data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, demonstrating the correlation between theoretical and experimental values. derpharmachemica.com

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H stretch (Aromatic) | 3064 | 3061 |

| C-H stretch (Methyl) | 2924 | 2921 |

| C=C stretch (Aromatic) | 1599 | 1598 |

| C=N stretch (Pyrazole) | 1550 | 1548 |

| N=N stretch | 1428 | 1427 |

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. bhu.ac.innih.gov This provides information on the wavelengths of maximum absorption (λmax) and helps to understand the electronic structure and chromophores within the molecule. nih.gov

Computational Studies on Reactivity and Reaction Mechanisms

DFT is also employed to explore the reactivity of molecules and the mechanisms of chemical reactions. nih.govresearchgate.net

To understand how a reaction proceeds from reactants to products, computational chemists map out the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are a key part of this process. An IRC calculation starts from the geometry of a transition state and follows the reaction path downhill to both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. This method is invaluable for studying reaction mechanisms, such as the cycloaddition reactions that pyrazoles can undergo. acs.org

Local reactivity descriptors are used to identify the most reactive sites within a molecule. nih.gov Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

Fukui functions provide a more quantitative measure of site-specific reactivity within the framework of conceptual DFT. nih.govnih.gov They are calculated from the change in electron density when an electron is added to or removed from the molecule.

f(r)⁺ : Indicates the propensity of a site for nucleophilic attack.

f(r)⁻ : Indicates the propensity of a site for electrophilic attack.

f(r)⁰ : Indicates the propensity of a site for radical attack.

Table 3: Conceptual Application of Fukui Functions for Site Reactivity Prediction Note: This table conceptually illustrates how Fukui indices would be interpreted for different atomic sites in a molecule like this compound.

| Atomic Site | Predicted f(r)⁺ (for Nucleophilic Attack) | Predicted f(r)⁻ (for Electrophilic Attack) | Predicted Reactivity |

| Pyrazole N1 | Low | High | Site for electrophilic attack/protonation |

| Pyrazole N2 | Low | High | Site for electrophilic attack/coordination |

| Pyrazole C4 (bonded to Br) | High | Low | Potential site for nucleophilic attack |

| Bromine Atom | High | Low | Potential site for nucleophilic attack |

Advanced Modeling of Tautomeric Forms and Energetics

For many pyrazoles, particularly those with a hydrogen on a nitrogen atom (NH-pyrazoles), tautomerism is a critical consideration. mdpi.comresearchgate.net this compound can exist in different tautomeric forms, where the proton on the nitrogen atom can shift to the other nitrogen. The relative stability of these tautomers dictates their equilibrium population in different environments (gas phase, solution, solid state).

DFT calculations are highly effective at predicting the relative energies of different tautomers. sci-hub.seresearchgate.net Studies on other 4-bromo-1H-pyrazoles have shown that when a substituent is present at the C3(5) position, the tautomer where the substituent is at C3 is generally more stable than the one where it is at C5. researchgate.netcsic.es By calculating the total electronic energy of each possible tautomer of this compound, their relative stabilities can be determined, providing insight into which form is likely to predominate under experimental conditions. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 P Tolyl 1h Pyrazole

Electrophilic Substitution Reactions at the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which generally makes it susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution readily occurs, primarily at the C-4 position. globalresearchonline.netpharmaguideline.com This preference is due to the electronic distribution within the ring, where the C-4 position is the most electron-rich carbon, and the resulting cationic intermediate (arenium ion) is more stable compared to intermediates formed from attack at C-3 or C-5. globalresearchonline.net

However, in 4-Bromo-5-(p-tolyl)-1H-pyrazole, the C-4 position is already occupied by a bromine atom. The bromine atom acts as a deactivating group towards further electrophilic substitution due to its electron-withdrawing inductive effect, despite its ability to donate electrons via resonance. The p-tolyl group at C-5 is a sterically bulky, electron-donating group that activates the ring. Consequently, further electrophilic substitution directly on the pyrazole carbon framework is significantly hindered and generally unfavorable under standard conditions. Reactions such as nitration, halogenation, or sulfonation on the pyrazole core are unlikely to proceed without forcing conditions, which may instead lead to substitution on the more activated p-tolyl ring or degradation of the molecule. globalresearchonline.net

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. This is typically the rate-determining step. A subsequent fast step involves the removal of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

For a generic pyrazole, electrophilic attack at C-4 is favored because the positive charge in the resulting sigma complex can be delocalized over the two nitrogen atoms without placing a positive charge on the nitrogen adjacent to the site of attack, which would be highly unfavorable. globalresearchonline.net

In the case of this compound, the C-4 position is blocked. Any potential electrophilic attack on the pyrazole ring would have to occur at the C-3 position. This position is sterically hindered by the adjacent p-tolyl group at C-5 and electronically deactivated by the neighboring nitrogen atom and the bromine at C-4. Therefore, the activation energy for the formation of a C-3 sigma complex would be considerably high, making this pathway kinetically disfavored.

Nucleophilic Reactions and Functional Group Transformations

The most significant reaction pathway for this compound involves the nucleophilic substitution of the bromine atom at the C-4 position. The electron-withdrawing nature of the pyrazole ring facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. This allows the bromo group to be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the C-4 position. rsc.org This reactivity is a key feature for the synthetic utility of this compound.

Common nucleophilic substitution reactions include the displacement of bromide by amines, alkoxides, and thiolates. For instance, reaction with sodium azide can introduce an azido group, while reaction with cyanides can yield the corresponding nitrile. nih.gov

| Nucleophile | Reagent Example | Product (at C-4) |

|---|---|---|

| Azide | Sodium Azide (NaN3) | -N3 |

| Cyanide | Potassium Cyanide (KCN) | -CN |

| Thiolate | Sodium Thiophenolate (NaSPh) | -SPh |

| Amine | Piperidine | -N(C5H10) |

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH3 |

N-Alkylation and N-Acylation Reactions of the Pyrazole Nitrogen

The pyrazole ring contains two nitrogen atoms, one of which (N-1) bears a hydrogen atom in the 1H-tautomer. This nitrogen is nucleophilic and can be readily functionalized through alkylation or acylation. pharmaguideline.com Since the pyrazole ring in this compound is unsymmetrical, these reactions can potentially yield two different regioisomers: the N-1 and N-2 substituted products.

The regioselectivity of the reaction is influenced by several factors, including the nature of the electrophile, the base used, and the solvent. beilstein-journals.org Generally, alkylation at the N-1 position is sterically hindered by the adjacent p-tolyl group at C-5. Consequently, reactions may favor substitution at the less hindered N-2 atom, although mixtures of isomers are common. However, specific conditions can be developed to favor one isomer over the other. beilstein-journals.orgsemanticscholar.org A common method involves deprotonation of the pyrazole with a strong base like sodium hydride (NaH) followed by the addition of an alkyl halide. beilstein-journals.org

| Reagent Type | Reagent Example | Conditions | Product Type |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH3I) | NaH, THF | N-Methylpyrazole (mixture of isomers) |

| Alkyl Halide | Benzyl Bromide (BnBr) | K2CO3, DMF | N-Benzylpyrazole (mixture of isomers) |

| Acyl Chloride | Acetyl Chloride (CH3COCl) | Pyridine or Et3N | N-Acetylpyrazole |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Pyridine | N-Tosylpyrazole |

Cycloaddition and Coupling Reactions Involving the Pyrazole Moiety

The bromine atom at the C-4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs the bromopyrazole with a boronic acid or ester, is particularly effective for introducing new aryl or vinyl substituents at the C-4 position. rsc.orgnih.govrsc.orgnih.gov Similarly, the Heck reaction can be used to couple the pyrazole with an alkene. organic-chemistry.orgwikipedia.orgnih.gov

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 4-Phenyl-5-(p-tolyl)-1H-pyrazole |

| Heck | Styrene | Pd(OAc)2, PPh3 / Et3N | 4-Styryl-5-(p-tolyl)-1H-pyrazole |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI / Et3N | 4-(Phenylethynyl)-5-(p-tolyl)-1H-pyrazole |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP / NaOtBu | 4-(Phenylamino)-5-(p-tolyl)-1H-pyrazole |

Regarding cycloaddition reactions, the aromatic nature of the pyrazole ring makes it a poor diene or dienophile in typical Diels-Alder reactions. However, under specific conditions, such as in inverse-electron-demand Diels-Alder reactions, substituted pyrazoles can participate, although this is not a common transformation pathway for this scaffold. nih.govchemrxiv.orgmdpi.com 1,3-dipolar cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself but are not a typical reaction of the pre-formed aromatic pyrazole core. nih.gov

Stability and Transformation under Oxidative and Reductive Conditions

The pyrazole ring is generally robust and resistant to oxidation. globalresearchonline.net Under typical oxidative conditions, the heterocyclic core of this compound remains intact. However, the p-tolyl substituent is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can oxidize the methyl group of the tolyl substituent to a carboxylic acid, yielding 4-(4-bromo-1H-pyrazol-5-yl)benzoic acid. researchgate.netslideshare.net

Under reductive conditions, the C-4 bromine atom is the most reactive site. Catalytic hydrogenation, using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), can achieve hydrodebromination to furnish 5-(p-tolyl)-1H-pyrazole. nih.govresearchgate.netlibretexts.orgorganic-chemistry.org This transformation provides a route to remove the bromine atom after it has served its synthetic purpose, for example, as a directing group or a handle for cross-coupling reactions. The pyrazole ring itself is resistant to reduction under these conditions, requiring much harsher methods to hydrogenate the aromatic system. globalresearchonline.net

Advanced Applications of 4 Bromo 5 P Tolyl 1h Pyrazole in Functional Materials and Catalysis

Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety is a well-established and highly versatile ligand in coordination chemistry. The presence of two nitrogen atoms in the five-membered ring allows for various coordination modes, and the substituents on the ring, such as the bromo and p-tolyl groups in 4-Bromo-5-(p-tolyl)-1H-pyrazole, can be used to fine-tune the electronic and steric environment of the resulting metal complexes.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes using pyrazole-based ligands is a mature field of study. Typically, these complexes are prepared by reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. nih.gov The this compound can act as a neutral ligand, coordinating to the metal center through one of its nitrogen atoms, or it can be deprotonated to form a pyrazolato anion, which can act as a bridging ligand between two or more metal centers. researchgate.net This bridging capability is crucial for the construction of polynuclear complexes and coordination polymers. mdpi.com

The resulting metal complexes are characterized using a suite of analytical techniques to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal and the pyrazole ligand. researchgate.netresearchgate.net Other essential characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole nitrogen to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of diamagnetic complexes in solution. acs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes. nih.gov

While specific literature on complexes derived exclusively from this compound is nascent, extensive research on closely related brominated and phenyl-substituted pyrazoles provides a strong basis for predicting their behavior. researchgate.netacs.org For instance, studies on silver(I) complexes with 4-bromopyrazole ligands show the formation of complexes with a distorted tetrahedral geometry around the silver atom. acs.org It is anticipated that this compound would form stable complexes with a range of transition metals, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net

| Technique | Information Obtained | Typical Observation for Pyrazole Complexes |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. | Confirms coordination mode (monodentate, bridging) and reveals metal-ligand bond distances. researchgate.netresearchgate.net |

| FTIR Spectroscopy | Vibrational modes of functional groups, confirmation of coordination. | Shifts in C=N and N-H stretching frequencies upon coordination to a metal center. researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions (d-d transitions, charge transfer). | Provides information on the coordination environment and geometry of the metal ion. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Molecular structure in solution for diamagnetic complexes. | Chemical shifts of pyrazole protons and carbons change upon complexation. acs.org |

| Magnetic Susceptibility | Number of unpaired electrons, magnetic moment. | Distinguishes between high-spin and low-spin complexes and different geometries (e.g., tetrahedral vs. square planar). nih.gov |

Exploration of Metal-Ligand Bonding and Complex Stability

The nature of the bond between a metal and a pyrazole ligand has both ionic and covalent character, which can be effectively described using molecular orbital (MO) theory. dalalinstitute.com The pyrazole N-H group can also play a crucial role in the reactivity of the complex through metal-ligand cooperation. In certain ruthenium complexes, a protic pyrazole ligand facilitates the cleavage of C-O bonds in alcohols, a process where the N-H group forms a hydrogen bond with the substrate, assisting in its activation. rsc.org This bifunctional role, where the ligand and metal work in concert, is critical for catalysis.

The stability of metal-pyrazole complexes is a key parameter for their practical application. This stability is influenced by several factors, including the nature of the metal ion, the substituents on the pyrazole ring, and the solvent. mocedes.org The electron-withdrawing bromine atom and the electron-donating p-tolyl group on the this compound ligand create a specific electronic profile that modulates the donor strength of the nitrogen atoms and, consequently, the stability of the resulting metal complexes. The stability constants of these complexes can be determined experimentally using techniques like spectrophotometric titrations, which measure the change in absorbance upon complex formation. mocedes.org

| Factor | Influence on Bonding and Stability | Example/Effect |

|---|---|---|

| Metal Ion Properties | The charge, size, and electron configuration of the metal ion affect bond strength. | Generally, stability follows the Irving-Williams series for divalent first-row transition metals. |

| Ligand Substituents | Electronic effects (electron-donating/withdrawing) of substituents alter the basicity of the pyrazole nitrogen atoms. | The p-tolyl group on this compound is electron-donating, potentially increasing ligand basicity and complex stability. |

| Steric Hindrance | Bulky substituents near the coordinating nitrogen can weaken the metal-ligand bond. | The p-tolyl group at position 5 may influence the coordination geometry and accessibility of the metal center. |

| Chelate Effect | Multidentate pyrazole-based ligands form more stable complexes than monodentate ligands. | While this compound is monodentate, it can be incorporated into larger, multidentate ligand frameworks. |

| Metal-Ligand Cooperation | Protic N-H groups can participate in substrate activation, influencing catalytic cycles. | The N-H proton can act as a proton-transfer agent, cooperating with the metal center. rsc.orgnih.gov |

Optoelectronic and Electronic Materials Applications

The conjugated π-system of the pyrazole ring, combined with the electronic influence of its substituents, makes this compound a promising scaffold for the development of novel organic materials with interesting optical and electronic properties.

Development of Luminescent Materials and Aggregation-Induced Emission (AIE)

Many traditional fluorescent molecules (fluorophores) are highly emissive in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions. nih.gov This significantly limits their application in devices. In 2001, a new phenomenon called Aggregation-Induced Emission (AIE) was discovered, where certain non-planar molecules become highly luminescent upon aggregation. nih.govrsc.org This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to strong fluorescence. nih.govresearchgate.net

Tetraaryl-substituted pyrazoles are a class of compounds known to exhibit AIE or Aggregation-Induced Emission Enhancement (AIEE). researchgate.net The propeller-like arrangement of the aryl rings around the central pyrazole core prevents efficient π-π stacking in the aggregated state and restricts molecular motion, leading to enhanced fluorescence. researchgate.net The compound this compound is explicitly identified as a building block for the synthesis of AIE-active materials, indicating its utility in this advanced field. bldpharm.com The development of such materials is crucial for applications in sensing, bio-imaging, and organic electronics. rsc.orgresearchgate.net

| Property | ACQ Fluorophores | AIE Luminogens (AIEgens) |

|---|---|---|

| Molecular Structure | Typically planar, aromatic molecules. | Often non-planar, propeller-shaped molecules (e.g., tetraaryl pyrazoles). researchgate.net |

| Emission in Dilute Solution | Strongly fluorescent. | Weakly or non-fluorescent due to free intramolecular rotation/vibration. nih.gov |

| Emission in Aggregate/Solid State | Fluorescence is quenched due to π-π stacking and excimer formation. | Strongly fluorescent due to restriction of intramolecular motions. rsc.orgresearchgate.net |

| Key Mechanism | Formation of non-emissive aggregates. | Restriction of Intramolecular Rotation (RIR). nih.gov |

| Applications | Limited in solid-state devices. | OLEDs, chemical sensors, bio-imaging. rsc.orgresearchgate.net |

Utilization in Organic Electronics and Device Fabrication

The unique properties of pyrazole derivatives, particularly their AIE characteristics, make them highly suitable for use in organic electronic devices. One of the most significant applications is in the fabrication of Organic Light-Emitting Diodes (OLEDs). AIE-active materials can serve as the emissive layer in OLEDs, providing high solid-state luminescence efficiency, which is a critical requirement for bright and efficient displays and lighting. rsc.org

Furthermore, the bromine atom on the this compound ring is a key functional handle. It allows the molecule to participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling its incorporation into larger conjugated polymers and complex molecular architectures. This synthetic versatility is essential for creating materials with precisely tuned electronic properties for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org Additionally, brominated phenyl pyrazoles have been noted for their use as ligands in the synthesis of molecular magnets, which are functional materials with potential applications in data storage and spintronics. researchgate.net

Potential in Dye and Fluorescent Probe Development

The inherent fluorescence of many pyrazole-based systems makes them excellent candidates for the development of dyes and fluorescent probes. nih.gov By conjugating the pyrazole core with other aromatic systems, such as pyrene, it is possible to create highly fluorescent dyes with tunable emission wavelengths. nih.gov

A particularly important application is in the field of chemical sensing. The fluorescence of AIE-active pyrazole polymers has been shown to be highly sensitive to the presence of certain analytes. For example, tetraaryl pyrazole polymers can act as fluorescent chemosensors for the detection of explosive compounds like picric acid. researchgate.net The detection mechanism involves the quenching of the polymer's strong aggregate fluorescence upon interaction with the analyte. researchgate.net The emission of pyrazole-based fluorophores can also be sensitive to environmental factors such as pH, making them useful as probes for monitoring chemical changes in various media. nih.gov The compound this compound, as a precursor to these advanced materials, is therefore a key component in the development of next-generation sensors and probes.

Catalytic Performance of this compound and Its Derivatives

The inherent structural features of the pyrazole ring, combined with the electronic and steric influence of its substituents, make this compound and its derivatives valuable ligands in homogeneous catalysis. The presence of two adjacent nitrogen atoms provides effective coordination sites for transition metals, while the bromo and p-tolyl groups allow for fine-tuning of the catalyst's electronic properties and stability. These compounds have demonstrated significant potential, particularly in forming metal complexes that catalyze crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

Research has primarily focused on the application of these pyrazole derivatives in palladium- and copper-catalyzed cross-coupling reactions. The pyrazole moiety can act as a versatile ligand, stabilizing the metal center and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Palladium-Catalyzed C-H Arylation:

A significant application of derivatives structurally similar to this compound is in palladium-catalyzed direct C-H arylation reactions. These reactions offer an atom-economical alternative to traditional cross-coupling methods by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized organometallic reagents.

Detailed studies on N-substituted 4-bromopyrazoles, such as 4-bromo-1-phenylpyrazole—a close analog of the title compound—have shown that they can be selectively arylated at the C5 position. rsc.orgrsc.org In a notable study, a simple and efficient phosphine-free catalytic system, comprising palladium(II) acetate (B1210297) (Pd(OAc)₂), was used. rsc.org The reaction demonstrated high chemoselectivity, with the C-H bond at the C5 position of the pyrazole ring being activated in preference to the C4-Br bond. rsc.org This selectivity is crucial as it leaves the bromo substituent intact for potential subsequent transformations.

The catalytic system proved effective for coupling various bromobenzene (B47551) derivatives with N-phenyl substituted 4-bromopyrazole. However, the reactivity was observed to be influenced by the steric hindrance of the N-substituent; for instance, 4-bromo-1-phenylpyrazole showed lower reactivity compared to its N-methyl or N-benzyl counterparts, likely due to the bulkiness of the phenyl group partially obstructing the C5 position. rsc.org

| Aryl Bromide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | 24 | 55 |

| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | 24 | 52 |

| 1-Bromo-4-acetylbenzene | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | 24 | 51 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | 24 | 48 |

Copper and Palladium-Catalyzed C-N Coupling:

Derivatives of 4-bromopyrazole are also effective substrates and ligand precursors for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions are fundamental for the synthesis of pharmaceuticals and organic materials containing arylamines. Research on 4-bromo-1H-1-tritylpyrazole has shown that both palladium and copper catalysts can effectively facilitate its amination. researchgate.net

The choice of metal catalyst can be complementary. Palladium-catalyzed systems, for example using Pd(dba)₂ with a tBuDavePhos ligand, are well-suited for coupling with aromatic or bulky amines that lack β-hydrogen atoms. researchgate.net In contrast, copper(I)-catalyzed aminations are more favorable for alkylamines that do possess β-hydrogen atoms, a scenario where palladium catalysts might lead to undesired β-hydride elimination. researchgate.net This highlights how the pyrazole core can be successfully functionalized through different catalytic pathways depending on the desired product.

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 3 | 60 |

| Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 3 | 67 |

| Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 3 | 81 |

| Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 3 | 72 |

The catalytic utility of pyrazole derivatives extends to other important transformations as well. Copper-based complexes with pyrazole ligands have been investigated for oxidation reactions, while the bromo-substituent at the C4 position makes these compounds ideal candidates for Suzuki-Miyaura and Heck coupling reactions, enabling the synthesis of complex, functionalized pyrazole structures. researchgate.netresearchgate.net The versatility of this compound and its analogues thus provides a rich platform for the development of novel and efficient catalytic systems.

Q & A

Q. Tables

| Characterization Data | Observations | Reference |

|---|---|---|

| 1H-NMR (CDCl₃) | δ 8.31 (s, 1H, pyrazole C-H) | |

| MS (ESI) | [M]+ = 237.1, [M+2]+ = 239.1 | |

| Crystallographic Space Group | P2₁/n (Monoclinic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.